molecular formula C9H8BrNO5 B13490140 2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid

2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid

Katalognummer: B13490140
Molekulargewicht: 290.07 g/mol
InChI-Schlüssel: BDXAMVWGHZWZGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid is an organic compound with the molecular formula C9H8BrNO5 It is a derivative of acetic acid, featuring a bromine, methoxy, and nitro group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid typically involves the bromination of 4-methoxy-2-nitrophenylacetic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction mixture is usually refluxed in an appropriate solvent like acetic acid or chloroform to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and catalysts like palladium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Substitution: 2-(2-Amino-4-methoxy-5-nitrophenyl)acetic acid or 2-(2-Thio-4-methoxy-5-nitrophenyl)acetic acid.

    Reduction: 2-(2-Bromo-4-methoxy-5-aminophenyl)acetic acid.

    Oxidation: 2-(2-Bromo-4-hydroxy-5-nitrophenyl)acetic acid.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Bromo-4-nitrophenyl)acetic acid
  • 2-(4-Bromo-2-nitrophenyl)acetic acid
  • 2-(2-Bromo-4-methoxyphenyl)acetic acid

Uniqueness

2-(2-Bromo-4-methoxy-5-nitrophenyl)acetic acid is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C9H8BrNO5

Molekulargewicht

290.07 g/mol

IUPAC-Name

2-(2-bromo-4-methoxy-5-nitrophenyl)acetic acid

InChI

InChI=1S/C9H8BrNO5/c1-16-8-4-6(10)5(3-9(12)13)2-7(8)11(14)15/h2,4H,3H2,1H3,(H,12,13)

InChI-Schlüssel

BDXAMVWGHZWZGE-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)Br)CC(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.